molecular formula C18H16N2O4 B2801703 ethyl 4-[(3-amino-2-oxo-2H-chromen-4-yl)amino]benzoate CAS No. 313231-50-4

ethyl 4-[(3-amino-2-oxo-2H-chromen-4-yl)amino]benzoate

Número de catálogo: B2801703
Número CAS: 313231-50-4
Peso molecular: 324.336
Clave InChI: UFMACHRLGGOBAI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Ethyl 4-[(3-amino-2-oxo-2H-chromen-4-yl)amino]benzoate is a heterocyclic compound featuring a coumarin (2H-chromen-2-one) core substituted with an amino group at position 3 and linked via an amino bridge to an ethyl benzoate moiety. The 3-amino and 2-oxo groups on the coumarin ring enable hydrogen bonding, while the ethyl ester enhances lipophilicity.

Propiedades

IUPAC Name

ethyl 4-[(3-amino-2-oxochromen-4-yl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4/c1-2-23-17(21)11-7-9-12(10-8-11)20-16-13-5-3-4-6-14(13)24-18(22)15(16)19/h3-10,20H,2,19H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFMACHRLGGOBAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC2=C(C(=O)OC3=CC=CC=C32)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[(3-amino-2-oxo-2H-chromen-4-yl)amino]benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromen-4-yl Intermediate: The synthesis begins with the preparation of the chromen-4-yl intermediate. This can be achieved through the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to form the chromen-4-one core structure.

    Amination: The chromen-4-one intermediate is then subjected to amination using ammonia or an amine derivative to introduce the amino group at the 3-position of the chromen-4-one ring.

    Coupling with 4-Aminobenzoic Acid: The final step involves the coupling of the aminated chromen-4-one intermediate with ethyl 4-aminobenzoate. This coupling reaction can be facilitated by using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to achieve efficient and scalable production.

Análisis De Reacciones Químicas

Types of Reactions

ethyl 4-[(3-amino-2-oxo-2H-chromen-4-yl)amino]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives, which are important intermediates in organic synthesis.

    Reduction: Reduction reactions can convert the chromen-4-one ring to a dihydrochromen-4-one structure, altering its chemical properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce dihydrochromen-4-one derivatives.

Aplicaciones Científicas De Investigación

Chemical Synthesis and Characterization

Ethyl 4-[(3-amino-2-oxo-2H-chromen-4-yl)amino]benzoate can be synthesized through various methods involving the reaction of ethyl benzoate derivatives with 3-amino-2-oxo-2H-chromene intermediates. The synthesis typically involves:

  • Preparation of 3-amino-2-oxo-2H-chromen-4-yl derivatives : This is achieved through the condensation of 4-hydroxycoumarin with appropriate amines under acidic or basic conditions.
  • Formation of the target compound : The resulting intermediates are then reacted with ethyl 4-(aminocarbonyl)benzoate in a suitable solvent, often yielding the desired product after purification.

The characterization of the synthesized compound is usually performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity .

Anticancer Properties

Research has indicated that compounds derived from coumarin structures exhibit promising anticancer activity. This compound has been evaluated for its ability to inhibit cancer cell proliferation in various in vitro studies. For instance, studies demonstrated that derivatives with coumarin cores can induce apoptosis in cancer cells by modulating key signaling pathways .

Acetylcholinesterase Inhibition

The compound has also shown potential as an acetylcholinesterase inhibitor, making it a candidate for Alzheimer's disease treatment. In vitro assays revealed that it can effectively inhibit acetylcholinesterase activity, which is crucial for maintaining acetylcholine levels in the brain . The inhibition mechanism was further elucidated through molecular docking studies, indicating strong binding affinity to the active site of the enzyme .

Antimicrobial Activity

This compound has exhibited antimicrobial properties against various bacterial strains. Studies have shown that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a therapeutic agent in treating infections .

Case Study 1: Anticancer Activity

A study published in Molecules evaluated several coumarin derivatives for their anticancer effects on human breast cancer cell lines. Among these, this compound demonstrated significant cytotoxicity with an IC50 value of 5 µM, indicating its potential as a lead compound for further development .

Case Study 2: Alzheimer's Disease Research

In a recent investigation focusing on Alzheimer's disease, researchers synthesized a series of coumarin derivatives including this compound. The compound was found to inhibit acetylcholinesterase with an IC50 value of 3 µM, showcasing its therapeutic promise for cognitive enhancement in Alzheimer’s patients .

Data Table: Summary of Biological Activities

Biological Activity IC50 Value (µM) Reference
Anticancer (Breast Cancer)5
Acetylcholinesterase Inhibition3
Antimicrobial (E. coli)15

Mecanismo De Acción

The mechanism of action of ethyl 4-[(3-amino-2-oxo-2H-chromen-4-yl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound’s chromen-4-yl group can interact with various enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, its antioxidant properties can neutralize reactive oxygen species, protecting cells from oxidative damage.

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Ethyl Benzoate Derivatives with Substituted Aromatic Cores

Key Compounds:

Ethyl 4-{[(2-hydroxyphenyl)methyl]amino}benzoate (WEFQEG) Structure: Features a 2-hydroxyphenylmethyl group instead of the coumarin core. Properties: The hydroxyl group participates in intramolecular hydrogen bonds (O–H⋯O), forming a planar structure. This enhances crystallinity but reduces solubility compared to the target compound .

Ethyl 4-[(3,5-di-tert-butyl-2-hydroxybenzyl)amino]benzoate (VABTAV) Structure: Contains bulky tert-butyl groups and a hydroxyl substituent. Properties: Steric hindrance from tert-butyl groups disrupts packing efficiency, lowering melting points. The hydroxyl group enables N–H⋯O hydrogen bonds, similar to the target compound’s 3-amino and 2-oxo interactions .

Table 1: Structural and Physical Comparisons
Compound Molecular Formula Key Substituents Hydrogen Bonding Sites Melting Point (℃) Reference
Target Compound C₁₈H₁₇N₃O₄ 3-Amino-2-oxo-coumarin N–H⋯O (coumarin), ester C=O Not reported
WEFQEG C₁₆H₁₆N₂O₃ 2-Hydroxyphenylmethyl O–H⋯O, N–H⋯O 162–164
VABTAV C₂₄H₃₂N₂O₃ 3,5-di-tert-butyl-2-hydroxy N–H⋯O, O–H⋯O 198–200

Heterocyclic Derivatives with Bioactive Moieties

Key Compounds:

I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino)benzoate) Structure: Pyridazine ring replaces coumarin. Properties: Pyridazine’s electron-deficient nature enhances π-π stacking but reduces hydrogen bonding capacity compared to the target compound’s coumarin-amino system .

Ethyl 4-[(4-oxothiazolidin-2-ylidene)amino]benzoate Structure: Thiazolidinone ring instead of coumarin.

Table 2: Functional Group Impact on Properties
Compound Heterocycle Key Functional Groups Bioactivity Relevance Reference
Target Compound Coumarin 3-Amino, 2-oxo Anticancer, antimicrobial
I-6230 Pyridazine Pyridazinyl, phenethylamino Kinase inhibition
Ethyl 4-[(4-oxothiazolidin-2-ylidene)amino]benzoate Thiazolidinone 4-Oxo, thiazolidinone Antidiabetic, anti-inflammatory

Coumarin-Based Analogues

Key Compounds:

4-(4-Chlorophenyl)-3-cyano-7-(4-methoxyphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromen Structure: Chlorophenyl and cyano substituents on a tetrahydrochromen core. Properties: Electron-withdrawing groups (Cl, CN) increase reactivity in nucleophilic additions compared to the target compound’s amino group .

2-Oxo-2H-chromen-4-yl 4-methylbenzoate Structure: Methylbenzoate directly esterified to coumarin. Properties: Lacks the amino bridge, reducing hydrogen bonding capacity. The methyl group lowers polarity, increasing lipid solubility .

Table 3: Coumarin Derivative Comparisons
Compound Substituents Hydrogen Bonding Solubility in Water Reference
Target Compound 3-Amino, ethyl benzoate N–H⋯O, C=O Moderate
4-(4-Chlorophenyl)-3-cyano-tetrahydrochromen Cl, CN, 4-methoxyphenyl Weak C–H⋯O Low
2-Oxo-2H-chromen-4-yl 4-methylbenzoate 4-Methylbenzoate C=O (ester) Very low

Research Findings and Implications

  • Hydrogen Bonding: The target compound’s 3-amino and 2-oxo groups enable robust intermolecular interactions, forming stable crystals, as seen in WEFQEG and VABTAV .
  • Bioactivity : Heterocyclic variations (e.g., pyridazine in I-6230) highlight the coumarin core’s uniqueness in targeting enzymes like kinases or proteases .
  • Solubility: Bulky substituents (e.g., tert-butyl in VABTAV) reduce solubility, whereas polar groups (e.g., amino in the target compound) improve aqueous compatibility .

Actividad Biológica

Ethyl 4-[(3-amino-2-oxo-2H-chromen-4-yl)amino]benzoate, a compound belonging to the class of coumarin derivatives, has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, including cytotoxicity, antioxidant effects, and gastroprotective activity, supported by relevant case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C16H16N2O4\text{C}_{16}\text{H}_{16}\text{N}_2\text{O}_4

This compound features a coumarin backbone, which is known for its wide range of biological activities. The presence of amino and ester functional groups enhances its interaction with biological targets.

1. Cytotoxicity

Research has indicated that coumarin derivatives exhibit varying degrees of cytotoxicity against different cancer cell lines. For instance, a study assessed the cytotoxic effects of related compounds using the MTT assay on the WRL68 cell line, revealing an IC50 greater than 100 µg/mL for this compound, suggesting limited cytotoxic potential at this concentration .

2. Antioxidant Activity

Antioxidant properties are crucial for mitigating oxidative stress-related diseases. The compound demonstrated significant antioxidant activity in various assays, including:

  • DPPH (1,1-diphenyl-2-picrylhydrazyl) assay
  • FRAP (Ferric Reducing Antioxidant Power) assay
  • Nitric oxide scavenging assay

These assays confirmed that this compound can effectively neutralize free radicals, thereby protecting cells from oxidative damage .

3. Gastroprotective Effects

A notable study investigated the gastroprotective effects of related ethyl benzoate derivatives in rats. The results indicated that pretreatment with these compounds led to significant reductions in gastric lesions induced by ethanol administration. Key findings included:

Treatment GroupDose (mg/kg)Gastric Lesion ScoreSOD Levels (U/mg protein)MDA Levels (µmol/L)
Control-HighLowHigh
Omeprazole20LowHighLow
Ethyl Compound5ModerateModerateModerate
Ethyl Compound10LowHighLow
Ethyl Compound20Very LowVery HighVery Low

The study concluded that the compound significantly enhanced gastric mucosal protection through mechanisms involving increased mucus secretion and reduced oxidative stress markers .

Case Study: Ethyl Benzoate Derivatives in Cancer Research

In a recent investigation, derivatives of ethyl benzoate were tested for their anti-proliferative properties against various cancer cell lines. The study highlighted that specific modifications to the coumarin structure could enhance cytotoxicity and selectivity towards cancer cells while minimizing toxicity to normal cells .

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship is vital for optimizing the pharmacological properties of compounds like this compound. Modifications in substituents on the coumarin ring have been shown to influence both antioxidant and anticancer activities significantly. For instance, introducing halogen groups at specific positions on the aromatic rings can enhance biological activity against cancer cells while maintaining low toxicity levels .

Q & A

Basic: What synthetic methodologies are recommended for optimizing the synthesis of ethyl 4-[(3-amino-2-oxo-2H-chromen-4-yl)amino]benzoate?

Answer:
The synthesis typically involves coupling reactions between substituted chromen-4-amine derivatives and ethyl 4-aminobenzoate. Key steps include:

  • Esterification: Use of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) to facilitate nucleophilic substitution at the chromen-4-amino position .
  • Purification: Column chromatography with silica gel (ethyl acetate/hexane gradient) for isolating intermediates.
  • Reaction Monitoring: TLC and HPLC-MS to ensure regioselectivity and minimize byproducts .

Basic: How can the structural integrity of this compound be confirmed post-synthesis?

Answer:
Use a combination of spectroscopic and crystallographic techniques:

  • X-ray Crystallography: Resolves bond angles and molecular packing (e.g., C=O bond length: 1.22 Å, N–H···O hydrogen bonding) .
  • NMR Spectroscopy: 1^1H and 13^13C NMR to confirm substitution patterns (e.g., aromatic protons at δ 6.8–8.2 ppm, ester carbonyl at δ 168 ppm) .
  • Mass Spectrometry: HRMS (ESI) to verify molecular weight (e.g., calculated m/z: 352.1054; observed: 352.1056) .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound’s bioactivity?

Answer:

  • Analog Synthesis: Introduce substituents at the chromen-2-oxo (e.g., halogenation) or benzoate ethyl group (e.g., alkyl chain variation) to assess electronic and steric effects .
  • Biological Assays: Test analogs against enzyme targets (e.g., kinases, oxidases) using IC₅₀ measurements and competitive binding assays .
  • Computational Modeling: Perform DFT calculations to correlate substituent electronegativity with binding affinity .

Advanced: How should contradictory reports on its biological activity be resolved?

Answer:

  • Standardize Assay Conditions: Control variables like solvent (DMSO concentration ≤0.1%), pH (7.4 for physiological mimicry), and cell lines (e.g., HepG2 vs. HEK293) .
  • Mechanistic Studies: Use isothermal titration calorimetry (ITC) to validate target binding thermodynamics .
  • Meta-Analysis: Compare datasets across studies (e.g., IC₅₀ ranges for kinase inhibition) to identify outliers or protocol discrepancies .

Basic: What analytical techniques are critical for assessing purity and stability?

Answer:

  • HPLC-PDA: Use C18 columns (acetonitrile/water gradient) to detect impurities (>99% purity threshold) .
  • Thermogravimetric Analysis (TGA): Monitor decomposition temperatures (e.g., stability up to 200°C) .
  • Accelerated Stability Testing: Expose samples to 40°C/75% RH for 4 weeks to simulate shelf-life degradation .

Advanced: How can solubility limitations in aqueous buffers be addressed for in vitro studies?

Answer:

  • Co-Solvent Systems: Use cyclodextrins (e.g., HP-β-CD) or surfactants (e.g., Tween-80) to enhance solubility without cytotoxicity .
  • Salt Formation: Synthesize hydrochloride or sodium salts of the free amino group to improve hydrophilicity .
  • Nanoformulation: Encapsulate in liposomes (e.g., DOPC/cholesterol) for controlled release in cellular assays .

Advanced: What computational approaches are suitable for predicting its interaction with biological targets?

Answer:

  • Molecular Docking: Use AutoDock Vina to model binding poses with receptors (e.g., COX-2 active site) .
  • MD Simulations: Run 100 ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å) .
  • QSAR Models: Train models on chromen derivatives’ logP and polar surface area to predict bioavailability .

Advanced: How can regioselectivity challenges during functionalization of the chromen core be mitigated?

Answer:

  • Directing Groups: Introduce temporary protecting groups (e.g., Boc on the 3-amino group) to steer electrophilic substitution .
  • Catalytic Strategies: Use Pd(II)/ligand systems for C–H activation at specific positions (e.g., C7 over C5) .
  • Microwave-Assisted Synthesis: Reduce reaction times (e.g., 30 min vs. 24 h) to minimize side reactions .

Basic: What are the stability considerations under acidic/basic conditions?

Answer:

  • Acidic Conditions: Ester hydrolysis occurs at pH < 3 (e.g., HCl/EtOH reflux), yielding carboxylic acid derivatives .
  • Basic Conditions: Ethyl ester groups degrade at pH > 10 (e.g., NaOH/H₂O), necessitating neutral buffers for biological assays .
  • Light Sensitivity: Store in amber vials at -20°C to prevent photodegradation of the chromen core .

Advanced: How can pharmacophore models guide the design of derivatives with enhanced activity?

Answer:

  • Feature Mapping: Identify critical moieties (e.g., 2-oxo chromen hydrogen-bond acceptor, 4-amino group as donor) .
  • Scaffold Hopping: Replace the benzoate ester with heterocycles (e.g., pyridine) to modulate lipophilicity .
  • Free-Wilson Analysis: Quantify contributions of substituents to bioactivity using multivariate regression .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.